Cas no 927822-86-4 (N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide)

N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- KC7F2
- 2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide
- 94C2DMM81L
- N,N'-(Dithiodi-2,1-ethanediyl)bis[2,5-dichloro-benzenesulfonamide
- AOB3033
- BCP16036
- N,N'-(Dithiodi-2,1-ethanediyl)bis(2,5-dichlorobenzenesulfonamide)
- s7946
- KC7F2, >=98% (HPLC)
- AK499435
- Q27271666
- N,N'-(Dithiodi-2,1-ethanediyl)bis[2,5-dichlorobenzenesulfonamide
- O-(2-Am
- N,N′-(Dithiodi-2,1-ethanediyl)bis[2,5-dichlorobenzenesulfonamide] (ACI)
- KC 7F2
- N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide
-
- MDL: MFCD22683809
- インチ: 1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2
- InChIKey: REQLACDIZMLXIC-UHFFFAOYSA-N
- ほほえんだ: O=S(C1C(Cl)=CC=C(Cl)C=1)(NCCSSCCNS(C1C(Cl)=CC=C(Cl)C=1)(=O)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 11
- 複雑さ: 671
- トポロジー分子極性表面積: 160
じっけんとくせい
- ふってん: 708.8±70.0°C at 760 mmHg
- ようかいど: DMSO: soluble20mg/mL, clear
N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K10510-100mg |
KC7F2 |
927822-86-4 | 100mg |
¥3036.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3169-50mg |
KC7F2 |
927822-86-4 | 99.11% | 50mg |
¥ 1578 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3169-25 mg |
KC7F2 |
927822-86-4 | 98.00% | 25mg |
¥1346.00 | 2022-02-28 | |
DC Chemicals | DC8447-250 mg |
KC7F2 |
927822-86-4 | >98% | 250mg |
$400.0 | 2022-02-28 | |
DC Chemicals | DC8447-100 mg |
KC7F2 |
927822-86-4 | >98% | 100mg |
$250.0 | 2022-02-28 | |
abcr | AB464868- |
N,N'-(Disulfanediylbis(ethane-2,1-diyl))bis(2,5-dichlorobenzenesulfonamide); . |
927822-86-4 | €943.10 | 2023-03-08 | |||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XA158-20mg |
N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide |
927822-86-4 | 98+% | 20mg |
1071.0CNY | 2021-07-12 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3169-5 mg |
KC7F2 |
927822-86-4 | 98.00% | 5mg |
¥385.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3169-1 mL * 10 mM (in DMSO) |
KC7F2 |
927822-86-4 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥476.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10524-50mg |
KC7F2 |
927822-86-4 | 98% | 50mg |
¥1540.00 | 2023-09-09 |
N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide 関連文献
-
Riguo Lan,Yuanyuan Zhou,Zhenglei Wang,Shaodong Fu,Yabing Gao,Xing Gao,Jinqiu Zhang,Xiangan Han,Vanhnaseng Phouthapane,Yuanyuan Xu,Jinfeng Miao Food Funct. 2022 13 1774
N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamideに関する追加情報
Professional Introduction to Compound with CAS No. 927822-86-4 and Product Name: N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide
The compound with the CAS number 927822-86-4 and the product name N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in various therapeutic areas. The presence of disulfide bridges and dichlorobenzene sulfonamide groups in its framework imparts distinct chemical properties that make it a promising candidate for further exploration.
In recent years, the development of novel sulfonamide derivatives has been a focal point in medicinal chemistry due to their broad spectrum of biological activities. The sulfonamide moiety is particularly well-known for its role as a pharmacophore in numerous drugs, including antibiotics and anti-inflammatory agents. The specific arrangement of chlorine atoms in the benzene ring further enhances the compound's reactivity and selectivity, making it an attractive scaffold for designing new molecular entities.
Current research indicates that compounds with similar structural features to N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide exhibit notable efficacy in modulating enzyme activity and cellular signaling pathways. For instance, studies have shown that certain sulfonamide derivatives can inhibit the activity of target enzymes by binding to their active sites, thereby disrupting pathogenic processes. The disulfide bridges in this compound contribute to its stability and bioavailability, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential application in oncology research. Preliminary studies have demonstrated that sulfonamide-based molecules can interfere with cancer cell proliferation by inhibiting key metabolic pathways. The dichlorobenzene sulfonamide group is particularly interesting as it can engage in hydrogen bonding interactions with biological targets, leading to high-affinity binding. This property makes it a valuable component in the development of targeted therapies for various types of cancer.
Furthermore, the compound's structural features suggest that it may have applications beyond oncology. Its ability to interact with multiple biological targets makes it a versatile tool for investigating cellular processes and developing treatments for neurological disorders. Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can address complex pathologies through multiple mechanisms of action.
The synthesis of N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of disulfide bonds requires precise control over reaction conditions to ensure optimal yield and purity. Similarly, the incorporation of dichlorobenzene sulfonamide groups demands expertise in organic transformations to achieve the desired molecular architecture.
In conclusion, the compound with CAS number 927822-86-4 and product name N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a promising candidate for further investigation. As research continues to uncover new therapeutic applications for sulfonamide derivatives, this compound is poised to play a crucial role in the development of next-generation drugs.
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